
2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: Thiadiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Agriculture: These compounds are used as fungicides and bactericides to protect crops from diseases caused by fungi and bacteria.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as acetylcholinesterase or disrupt cellular processes by binding to DNA or proteins. The exact mechanism depends on the specific application and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid include other thiadiazole derivatives, such as:
- 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)butyric acid
- 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)propionic acid
- 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)valeric acid
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes a benzoic acid moiety. This structure imparts unique properties, such as enhanced stability and specific biological activity, making it particularly useful in certain applications, such as medicinal chemistry and agriculture .
Properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-8(12-10-13-11-5-17-10)6-3-1-2-4-7(6)9(15)16/h1-5H,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOENMCHKIDYJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.